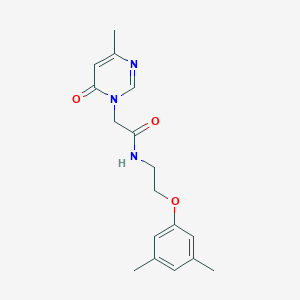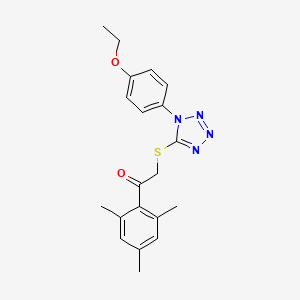
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a tetrazolyl group, a thioether linkage, and a mesitylethanone moiety .
Molecular Structure Analysis
The exact molecular structure of this compound would require experimental determination, such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For instance, the tetrazole ring is known to participate in various reactions, and the thioether linkage could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds related to "2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone" have been studied for their synthesis methodologies and antimicrobial activities. For instance, research demonstrates the synthesis of thiazoles and their fused derivatives with potential antimicrobial activities against a variety of bacterial and fungal isolates, highlighting their significance in developing new antimicrobial agents (Wardkhan et al., 2008).
Material Science and Pharmaceutical Applications
Substituted thiophenes, closely related to the compound , exhibit a wide range of biological activities and applications in material science. They have been utilized in the development of chemical sensors, solar cells, and as potent agents in pharmaceuticals, showing antibacterial, antifungal, and antiviral properties (Nagaraju et al., 2018).
Anticancer Properties
Certain derivatives have been synthesized and characterized with the aim of understanding their structural properties and potential anticancer activities. Studies involving density functional theory (DFT) calculations and docking studies suggest these compounds may have significant antibacterial activities and possible applications in cancer treatment (Shahana & Yardily, 2020).
Selective Estrogen Receptor Modulators (SERMs)
Research into similar compounds has led to discoveries in the field of selective estrogen receptor modulators (SERMs), with implications for the treatment of conditions like osteoporosis and cancer. Such compounds demonstrate estrogen agonist-like actions on bone tissues while displaying estrogen antagonist properties in breast and uterine tissues (Palkowitz et al., 1997).
Synthesis Techniques and Potential Applications
Further research into thiophene derivatives and related compounds focuses on synthesis techniques, including microwave-assisted one-pot three-component synthesis. These methodologies contribute to the development of anti-breast cancer agents, showcasing the therapeutic potential of these compounds (Mahmoud et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-5-26-17-8-6-16(7-9-17)24-20(21-22-23-24)27-12-18(25)19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLVDBSXLYEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


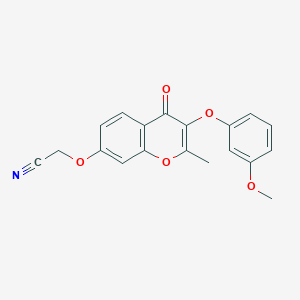
![2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2919095.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2919096.png)
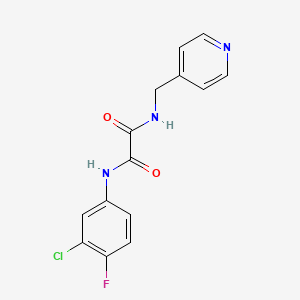
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2919098.png)
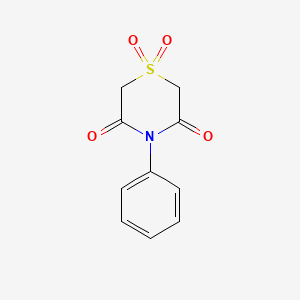
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2919101.png)
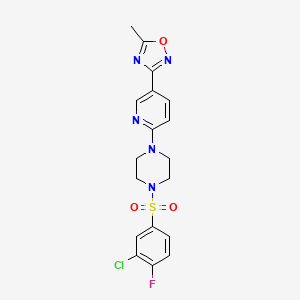
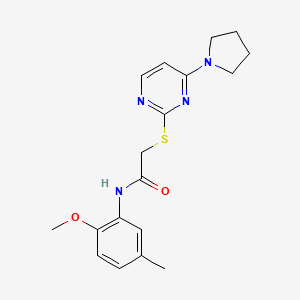
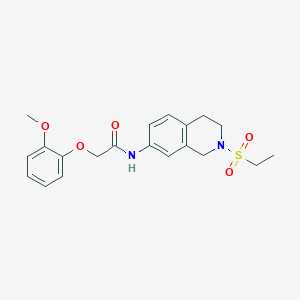
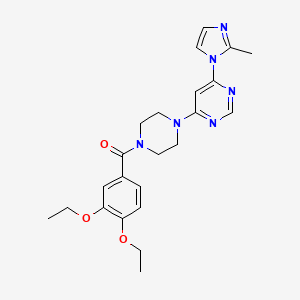
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B2919111.png)
